molecular formula C38H60O8 B12765398 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl dodecanoate CAS No. 76663-53-1

4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl dodecanoate

Cat. No.: B12765398
CAS No.: 76663-53-1
M. Wt: 644.9 g/mol
InChI Key: HAZRIGCVIAWJTI-YKEFVAIKSA-N
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Description

4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7510(1,5)0(10,12))pentadeca-2,7-dien-12-yl dodecanoate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl dodecanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Functional group modifications: Introduction of hydroxyl, ester, and ketone groups through selective oxidation, reduction, and esterification reactions.

    Final esterification: The attachment of the dodecanoate group is usually the last step, involving esterification of the hydroxyl group with dodecanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst such as sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity and functional groups make it a useful probe for understanding biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the hydroxyl and ketone groups can interact with biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals, such as fragrances, flavors, and polymers. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl dodecanoate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl acetate
  • 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl hexanoate

Uniqueness

The uniqueness of 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7510(1,5)0(10,12))pentadeca-2,7-dien-12-yl dodecanoate lies in its specific combination of functional groups and tetracyclic structure

Properties

CAS No.

76663-53-1

Molecular Formula

C38H60O8

Molecular Weight

644.9 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12S,14R)-4-(2,3-dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate

InChI

InChI=1S/C38H60O8/c1-9-10-11-12-13-14-15-16-17-18-29(40)46-37-21-25(5)36-20-24(4)33(45-34(43)26(6)23(2)3)38(36,44)31(41)27(22-39)19-28(32(36)42)30(37)35(37,7)8/h19-20,23,25-26,28,30-31,33,39,41,44H,9-18,21-22H2,1-8H3/t25-,26?,28+,30-,31-,33+,36+,37+,38+/m1/s1

InChI Key

HAZRIGCVIAWJTI-YKEFVAIKSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)OC(=O)C(C)C(C)C)C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)OC(=O)C(C)C(C)C)C)C

Origin of Product

United States

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